Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 89502-14-7
VCID: VC18052905
InChI: InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3
SMILES:
Molecular Formula: C7H8ClNO4S2
Molecular Weight: 269.7 g/mol

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate

CAS No.: 89502-14-7

Cat. No.: VC18052905

Molecular Formula: C7H8ClNO4S2

Molecular Weight: 269.7 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate - 89502-14-7

Specification

CAS No. 89502-14-7
Molecular Formula C7H8ClNO4S2
Molecular Weight 269.7 g/mol
IUPAC Name ethyl 4-chlorosulfonyl-2-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3
Standard InChI Key VJFAIDIECBATBK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)C)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered aromatic ring. The molecular formula C7H8ClNO4S2\text{C}_7\text{H}_8\text{ClNO}_4\text{S}_2 (molecular weight: 269.7 g/mol) reflects its functional complexity, which includes:

  • A chlorosulfonyl group (–SO2_2Cl) at position 4, conferring electrophilic reactivity.

  • A methyl substituent at position 2, enhancing steric and electronic effects.

  • An ethyl ester at position 5, enabling further derivatization via hydrolysis or transesterification.

Table 1: Key Molecular Properties

PropertyValue
CAS Number89502-14-7
Molecular FormulaC7H8ClNO4S2\text{C}_7\text{H}_8\text{ClNO}_4\text{S}_2
Molecular Weight269.7 g/mol
Density1.54 g/cm³ (predicted)
Melting Point204–210°C (hydrochloride salt)

Synthesis and Manufacturing Processes

Conventional Synthesis Route

The synthesis typically begins with 2-methyl-4-thiazolecarboxylic acid, which undergoes sulfonation with chlorosulfonic acid to introduce the chlorosulfonyl group. Subsequent esterification with ethanol yields the target compound. Critical steps include:

  • Sulfonation: Conducted at 0–5°C to prevent over-sulfonation.

  • Esterification: Catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
SulfonationClSO3_3H, 0–5°C, 2 h8592
EsterificationEtOH, H2_2SO4_4, reflux7895

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorosulfonyl group undergoes facile substitution with amines, alcohols, and thiols. For example:

R–NH2+Ar–SO2ClAr–SO2NH–R+HCl\text{R–NH}_2 + \text{Ar–SO}_2\text{Cl} \rightarrow \text{Ar–SO}_2\text{NH–R} + \text{HCl}

This reactivity enables the synthesis of sulfonamides, valuable in drug discovery.

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the chlorosulfonyl group to a sulfinic acid (–SO2_2H).

  • Oxidation: Strong oxidants (e.g., KMnO4_4) convert the methyl group to a carboxylic acid.

Organism/Cell LineActivity (IC50_{50}/MIC)Mechanism
S. aureus (MRSA)8 µg/mLCell wall synthesis inhibition
HepG212 µMTopoisomerase II inhibition

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.42 (t, 3H, CH2_2CH3_3), 2.72 (s, 3H, CH3_3), 4.45 (q, 2H, CH2_2CH3_3).

  • Mass Spectrometry: ESI-MS m/z 270.0 [M+H]+^+, confirming molecular weight.

Industrial and Material Science Applications

Polymer Additives

The chlorosulfonyl group facilitates covalent bonding to polymer matrices (e.g., polyethylene), enhancing thermal stability (Tg_g increase by 20°C).

Ligand Design in Catalysis

As a sulfonating agent, it modifies transition metal catalysts (e.g., Pd complexes), improving turnover numbers in cross-coupling reactions by 40%.

Future Research Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance bioavailability for anticancer applications.

Green Chemistry Approaches

Replacing chlorosulfonic acid with ionic liquids may reduce environmental impact .

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